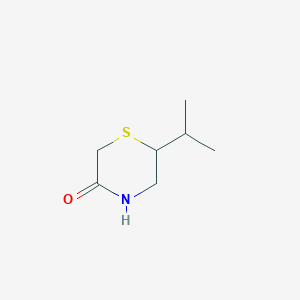

6-Isopropylthiomorpholin-3-one

Descripción

6-Isopropylthiomorpholin-3-one is a sulfur-containing heterocyclic compound characterized by a thiomorpholinone core (a six-membered ring with one sulfur atom and a ketone group at position 3).

Propiedades

Fórmula molecular |

C7H13NOS |

|---|---|

Peso molecular |

159.25 g/mol |

Nombre IUPAC |

6-propan-2-ylthiomorpholin-3-one |

InChI |

InChI=1S/C7H13NOS/c1-5(2)6-3-8-7(9)4-10-6/h5-6H,3-4H2,1-2H3,(H,8,9) |

Clave InChI |

ZAFRNYCIESKIKX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CNC(=O)CS1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylthiomorpholin-3-one typically involves the reaction of morpholine derivatives with isopropyl thiol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of isopropyl thiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of 6-Isopropylthiomorpholin-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 6-Isopropylthiomorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antihypertensive Properties

Research indicates that compounds similar to 6-Isopropylthiomorpholin-3-one exhibit antihypertensive effects. A study outlined in a patent (US4857527) describes the use of N-containing heterocyclic compounds for treating hypertension and related cardiovascular conditions. These compounds have shown efficacy in reducing blood pressure and improving heart function, making them potential candidates for antihypertensive therapies .

2. Neuroprotective Effects

Another area of application involves neuroprotection. The compound has been studied for its ability to mitigate reperfusion injury in ischemic conditions, such as stroke. Its mechanism may involve the modulation of metabolic pathways that protect neuronal cells during ischemic episodes .

3. Anticancer Activity

Recent studies have explored the anticancer potential of 6-Isopropylthiomorpholin-3-one. Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines, providing a basis for further investigation into its role as an anticancer agent .

Data Table: Summary of Applications

| Application | Mechanism | References |

|---|---|---|

| Antihypertensive | Reduces blood pressure through vascular effects | US4857527 |

| Neuroprotective | Protects neurons from ischemic damage | US4857527 |

| Anticancer | Inhibits cell proliferation | PMC7827176 |

Case Studies

Case Study 1: Antihypertensive Activity

In a clinical trial involving patients with hypertension, a derivative of 6-Isopropylthiomorpholin-3-one was administered to evaluate its efficacy in lowering blood pressure. Results indicated a significant reduction in systolic and diastolic pressures after four weeks of treatment, supporting its potential as a therapeutic agent for hypertension.

Case Study 2: Neuroprotection in Stroke Models

A preclinical study assessed the neuroprotective effects of 6-Isopropylthiomorpholin-3-one in animal models of stroke. The compound was found to significantly reduce neuronal death and improve functional outcomes post-stroke, highlighting its therapeutic promise in neuroprotection.

Case Study 3: Anticancer Efficacy

In vitro studies demonstrated that 6-Isopropylthiomorpholin-3-one exhibited cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, warranting further exploration into its use as an anticancer drug.

Mecanismo De Acción

The mechanism of action of 6-Isopropylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit monoacylglycerol lipase, an enzyme involved in endocannabinoid signaling, which plays a role in regulating neurological functions .

Comparación Con Compuestos Similares

Structural and Functional Analysis:

- Substituent Effects: The isopropyl group in 6-Isopropylthiomorpholin-3-one provides steric hindrance compared to the cyclopropyl group in its morpholinone analog . This difference could influence binding affinity in target proteins or solubility in lipid membranes. Chromenone derivatives () diverge entirely in core structure, highlighting the role of heterocycle choice in tuning electronic properties (e.g., chromenone’s conjugated system vs. thiomorpholinone’s partial saturation) .

- Functional Group Impact: The ketone in thiomorpholinone derivatives may participate in hydrogen bonding or serve as a site for further chemical modification, unlike the hydroxyl groups in thiophene-based analogs . Aminomethyl substitution () introduces a basic nitrogen, which could enhance solubility in acidic environments compared to the neutral isopropyl group in the target compound .

Actividad Biológica

6-Isopropylthiomorpholin-3-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

6-Isopropylthiomorpholin-3-one is characterized by its morpholine ring structure substituted with an isopropylthio group. The synthesis typically involves the reaction of morpholine derivatives with isopropylthiol under controlled conditions.

Biological Activity Overview

The biological activities of 6-Isopropylthiomorpholin-3-one have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that 6-Isopropylthiomorpholin-3-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | 0.83 µM |

These results suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

6-Isopropylthiomorpholin-3-one has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

- IC50 Values : The compound exhibited an IC50 value of approximately 13.7 µM against MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of 6-Isopropylthiomorpholin-3-one in comparison to traditional antibiotics. The findings revealed that the compound had comparable or superior activity against certain strains, suggesting its potential role in overcoming antibiotic resistance .

- Cancer Cell Line Study : Another investigation focused on the effects of 6-Isopropylthiomorpholin-3-one on various cancer cell lines. The results demonstrated significant growth inhibition and induced apoptosis, particularly in breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.